1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring attached to a benzyl group substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable benzyl precursor. One common method is the reaction of 5-chloro-2-methoxybenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in their substituents.
Benzyl derivatives: Compounds like 5-chloro-2-methoxybenzyl alcohol or 5-chloro-2-methoxybenzylamine.
Uniqueness: 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the specific substitution pattern on the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
MQFZJVKQOAZDSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2(CC2)C(=O)O |
Origin of Product |
United States |
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